Methyltrioctylammonium bromide

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), often referred to as quats, are a class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. orst.eduwikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature that distinguishes them from primary, secondary, and tertiary ammonium cations. wikipedia.org Their amphiphilic nature, arising from the combination of a hydrophilic charged head and hydrophobic organic tails, underpins their widespread use as surfactants, disinfectants, and phase-transfer catalysts. mdpi.comresearchgate.net

Structural Classification and General Characteristics of Quaternary Ammonium Salts

Quaternary ammonium salts are structurally diverse, with classifications based on the nature of the organic substituents attached to the central nitrogen atom. orst.edumdpi.com These can range from simple alkyl chains to more complex aryl groups. wikipedia.org The general structure is represented as [NR₄]⁺X⁻, where 'R' can be various organic groups and 'X⁻' is an anion, typically a halide like chloride or bromide. orst.eduwikipedia.org

The properties of QACs are significantly influenced by the length and nature of the alkyl chains. For instance, those with one or more long aliphatic chains exhibit excellent surfactant properties. mdpi.com The U.S. Environmental Protection Agency (EPA) categorizes quats into different groups based on the structure of the four clusters attached to the nitrogen atom, which helps in understanding their toxicological and physicochemical behaviors. orst.edu

General Characteristics of Quaternary Ammonium Salts:

| Property | Description |

| Charge | Permanently positively charged nitrogen center. wikipedia.org |

| Solubility | Generally soluble in water and organic solvents, influenced by the counter-anion and alkyl chain length. mdpi.comchembk.com |

| Surfactant Properties | Amphiphilic nature allows them to act as cationic surfactants, reducing surface tension. chemimpex.comproquimia.com |

| Thermal Stability | Many QACs exhibit high thermal stability. chembk.com |

| Biocidal Activity | Widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes. mdpi.comproquimia.com |

Role of Methyltrioctylammonium Cation in Supramolecular Assemblies

The methyltrioctylammonium cation plays a crucial role in the field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules. The formation of these complex assemblies is driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and van der Waals forces. jyu.finih.gov

In the context of supramolecular assemblies, the methyltrioctylammonium cation often acts as a template or a counterion that helps to organize and stabilize complex structures. For example, the hydrophobic alkyl chains can interact with other nonpolar molecules or segments of larger structures, while the positively charged headgroup can interact with anions or polar moieties. This dual nature allows it to participate in the formation of micelles, vesicles, and other organized structures in solution. chembk.com

Furthermore, the specific size and shape of the methyltrioctylammonium cation can influence the geometry and stability of the resulting supramolecular assembly. In host-guest chemistry, it can be encapsulated within larger host molecules, such as calixarenes or cyclodextrins, leading to the formation of stable complexes with potential applications in sensing, catalysis, and drug delivery. nih.govmdpi.com The study of these interactions provides valuable insights into the principles of molecular recognition and self-assembly.

Historical Context of Methyltrioctylammonium Bromide in Synthetic Chemistry

The journey of quaternary ammonium compounds in synthetic chemistry began with their discovery and initial applications as biocides in the early 20th century. proquimia.com The development of compounds like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) marked the first generation of QACs. proquimia.com Over the decades, chemists synthesized new generations of QACs with improved properties and a wider range of applications.

This compound, and its close relative methyltrioctylammonium chloride (Aliquat 336), emerged as highly effective phase-transfer catalysts. The concept of phase-transfer catalysis (PTC) revolutionized organic synthesis by enabling reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org The use of QACs like this compound as PTCs allowed for milder reaction conditions, increased reaction rates, and improved yields, making many synthetic processes more efficient and practical for industrial applications. wikipedia.orgresearchgate.net Early work demonstrated that reactions could be conducted at room temperature using these catalysts in systems like benzene (B151609)/water. wikipedia.org

Significance of this compound in Modern Chemical Methodologies

This compound continues to be a compound of significant interest in modern chemical research, particularly in the development of environmentally benign and sustainable chemical processes. Its versatility extends beyond phase-transfer catalysis to applications in ionic liquids, extraction processes, and the synthesis of novel materials. chemimpex.comchemfish.co.jpnbinno.com

Advancements in Green Chemistry Applications

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. taylorandfrancis.com this compound and related QACs are key players in this field, primarily due to their role as phase-transfer catalysts and as components of ionic liquids. wikipedia.orgresearchgate.net

As a phase-transfer catalyst, it facilitates reactions in biphasic systems, often allowing the use of water as a solvent, thereby reducing the need for volatile organic compounds (VOCs). wikipedia.org This approach not only minimizes environmental impact but also simplifies product separation and catalyst recycling. wikipedia.org

Ionic liquids (ILs), often described as "green solvents," are salts with melting points below 100°C. genotekbio.com this compound can serve as a precursor for the synthesis of various ionic liquids. chemimpex.comnih.gov These ILs possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive alternatives to traditional organic solvents in a wide range of chemical reactions and separations. genotekbio.comnih.gov

Contributions to Sustainable Chemical Processes

The application of this compound contributes significantly to the development of sustainable chemical processes. One notable area is in the extraction and separation of valuable materials. For instance, it is used in the solvent extraction of metals from aqueous solutions, offering a more efficient and environmentally friendly alternative to traditional methods. chemimpex.com

In a similar vein, hydrophobic deep eutectic solvents (HDESs) have been developed using this compound. These solvents are effective in extracting organic compounds, such as volatile fatty acids, from aqueous environments. semanticscholar.org The use of such sustainable solvents aligns with the principles of a circular economy by enabling the recovery and reuse of valuable resources.

Furthermore, the catalytic properties of this compound are harnessed in various environmentally friendly oxidation reactions. For example, its chloride counterpart, methyltrioctylammonium chloride, is used in the catalytic oxidation of cyclohexene (B86901) to adipic acid, a key industrial chemical, providing a greener route compared to traditional methods that use harsh oxidizing agents. lookchem.com

Properties

IUPAC Name |

methyl(trioctyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMKRZYJPNIRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

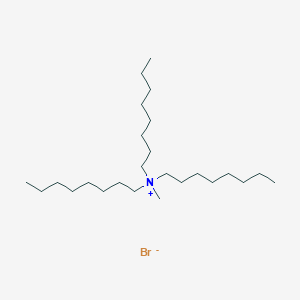

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467681 | |

| Record name | Methyltrioctylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35675-80-0 | |

| Record name | Methyltrioctylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltricaprylylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5T6470120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Advanced Synthesis of Methyltrioctylammonium Bromide

Fundamental Synthetic Routes to Methyltrioctylammonium Bromide

The primary and most fundamental method for synthesizing this compound is through the quaternization of the tertiary amine, trioctylamine (B72094). This process involves the direct reaction of trioctylamine with a methylating agent, specifically methyl bromide.

The synthesis of this compound is achieved by the reaction of trioctylamine with methyl bromide. This reaction is a classic example of quaternization, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the methyl bromide, forming a new carbon-nitrogen bond and resulting in a quaternary ammonium (B1175870) salt. The reaction is typically carried out in an organic solvent such as ethanol (B145695) or chloroform.

To drive the reaction to completion and achieve high yields, a slight excess of the alkylating agent, methyl bromide, is often used. Reaction conditions are optimized to balance the reaction rate with the prevention of side reactions. For instance, industrial-scale synthesis may involve continuous stirring at a moderately elevated temperature (e.g., 40°C) to reduce the reaction time to around 12 hours.

The quaternization of trioctylamine with methyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org In this reaction, the lone pair of electrons on the nitrogen atom of trioctylamine acts as the nucleophile, attacking the electron-deficient carbon atom of methyl bromide. organic-chemistry.org Simultaneously, the bromide ion, the leaving group, departs. organic-chemistry.org

The SN2 pathway is characterized by a single transition state where the nucleophile attacks from the side opposite to the leaving group (backside attack). organic-chemistry.org This mechanism is favored for methyl bromide because the primary carbon atom is unhindered, allowing easy access for the nucleophile. organic-chemistry.orgnih.gov The reaction exhibits second-order kinetics, meaning the rate is dependent on the concentration of both reactants: trioctylamine and methyl bromide. The general rate law can be expressed as:

Rate = k[Trioctylamine][Methyl Bromide]

Factors such as the use of polar aprotic solvents can influence the reaction rate by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

For research purposes, this compound is synthesized on a laboratory scale with a focus on achieving high purity. A typical protocol involves dissolving trioctylamine in an anhydrous polar solvent like ethanol under an inert atmosphere to prevent side reactions. Methyl bromide is then added dropwise, often at a reduced temperature (0–5°C), to control the exothermic nature of the reaction. The mixture is stirred at room temperature for an extended period, typically 24 to 48 hours, to ensure complete reaction.

The product, being a salt, often precipitates from the organic solvent as a white solid. The crude product is isolated by filtration and then purified, commonly through recrystallization from a suitable solvent such as ethyl acetate. Purity is a critical standard for research applications and is typically expected to be greater than 95%. The purity and identity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis.

Table 1: Laboratory-Scale Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Source |

|---|---|---|

| Reactants | Trioctylamine, Methyl Bromide | |

| Solvent | Anhydrous Ethanol | |

| Molar Ratio (Amine:Alkyl Halide) | 1:1.2 | |

| Temperature | 0–25°C | |

| Reaction Time | 24–48 hours | |

| Purification Method | Recrystallization from Ethyl Acetate | |

| Typical Yield | 82–89% | |

| Purity Standard | >95% |

Quaternization of Trioctylamine with Methyl Bromide: Reaction Mechanisms and Conditions

Advanced Synthetic Strategies and Derivatives of this compound

Beyond its direct applications, this compound serves as a key precursor, or starting material, for the synthesis of more complex and tailored molecules, particularly a class of compounds known as ionic liquids.

This compound ([N8881][Br]) is widely employed as a cation precursor in the synthesis of fatty acid anion-based ionic liquids (FAILs). uniovi.esuniovi.esmdpi.com These FAILs are a class of ionic liquids where the anion is derived from a fatty acid. By pairing the methyltrioctylammonium cation with various fatty acid anions, researchers can create novel ionic liquids with specific properties, such as enhanced lubricity or improved environmental profiles. uniovi.esuniovi.es Examples of FAILs synthesized from this precursor include methyltrioctylammonium salts of hexanoate, octanoate (B1194180), laurate, palmitate, stearate (B1226849), and oleate (B1233923). uniovi.esmdpi.com

The synthesis of these fatty acid-based ionic liquids is achieved through a salt metathesis reaction, also known as an anion exchange reaction. uniovi.esmdpi.com This process is typically carried out in a two-step procedure.

Formation of the Fatty Acid Salt : First, the chosen fatty acid is reacted with a base, such as sodium hydroxide (B78521), in an aqueous or alcoholic solution. This acid-base reaction deprotonates the carboxylic acid, forming its corresponding sodium salt (e.g., sodium octanoate from octanoic acid). uniovi.es

Anion Exchange : In the second step, the sodium salt of the fatty acid is mixed with a solution of this compound, often in a biphasic system of water and an immiscible organic solvent like toluene (B28343). uniovi.es An anion exchange occurs where the bromide anion of the precursor salt is swapped with the fatty acid anion. mdpi.com The newly formed fatty acid ionic liquid, being hydrophobic, dissolves in the organic phase (toluene), while the byproduct, sodium bromide, remains in the aqueous phase. uniovi.es The two phases are then separated, and the organic phase containing the desired FAIL is washed multiple times with water to remove any remaining impurities before the solvent is evaporated to yield the final product. uniovi.es This method allows for the creation of a wide range of FAILs with high purity. google.com

Table 2: Examples of Fatty Acid Anion-Based Ionic Liquids (FAILs) Synthesized from this compound

| Fatty Acid Precursor | Resulting Ionic Liquid (FAIL) | Abbreviation | Source(s) |

|---|---|---|---|

| Hexanoic Acid | Methyltrioctylammonium Hexanoate | [N8881][C6:0] | uniovi.es, mdpi.com |

| Octanoic Acid | Methyltrioctylammonium Octanoate | [N8881][C8:0] | uniovi.es, uniovi.es |

| Lauric Acid | Methyltrioctylammonium Laurate | [N8881][C12:0] | uniovi.es, uniovi.es |

| Palmitic Acid | Methyltrioctylammonium Palmitate | [N8881][C16:0] | uniovi.es, uniovi.es |

| Stearic Acid | Methyltrioctylammonium Stearate | [N8881][C18:0] | uniovi.es, mdpi.com |

| Oleic Acid | Methyltrioctylammonium Oleate | [N8881][C18:1] | uniovi.es, mdpi.com |

Compound Index

Synthesis of Fatty Acid Anion-Based Ionic Liquids utilizing this compound as a Cation Precursor

Synthesis of Methyltrioctylammonium Octanoate

Methyltrioctylammonium octanoate ([N8881][C8:0]) is a fatty acid-based ionic liquid (FAIL) synthesized from natural fatty acids via a salt metathesis reaction. uniovi.es The synthesis involves a three-step process. uniovi.es

The first step is ester formation, where 25 mmol of sodium hydroxide in an aqueous solution is added to 25 mmol of octanoic acid dissolved in an ethanol solution. This mixture is stirred at 800 rpm for 12 hours to form the sodium salt of the fatty acid. uniovi.es Following this, the ethanol is removed by vacuum distillation in a rotary evaporator, and any remaining water is eliminated in an oven at 65°C until the stoichiometric weight is achieved. uniovi.es

The second step is the metathesis reaction. The resulting ester is dissolved in an aqueous medium and mixed with 25 mmol of this compound dissolved in toluene. This mixture is stirred continuously at 800 rpm for 24 hours. uniovi.es

Finally, the newly formed FAIL is purified from the reaction mixture by separating the organic phase and washing it several times with ultrapure water. uniovi.es The chemical structure of the synthesized [N8881][C8:0] is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). uniovi.esacs.org

Table 1: Reagents for the Synthesis of Methyltrioctylammonium Octanoate

| Reagent | Purity/Concentration | Supplier |

| This compound ([N8881][Br]) | ≥ 97% | Sigma-Aldrich S.A |

| Octanoic acid | ≥ 98% (natural) | Sigma-Aldrich S.A |

| Sodium hydroxide | Sigma-Aldrich S.A | |

| Ethanol solution | 70% w/w | Sigma-Aldrich S.A |

| Toluene | 99.8% | Sigma-Aldrich S.A |

Synthesis of Methyltrioctylammonium Laurate

The synthesis of methyltrioctylammonium laurate ([N8881][C12:0]) follows the same three-step salt metathesis reaction as described for the octanoate derivative. uniovi.es

The process begins with the formation of the sodium salt of lauric acid. This is achieved by reacting 25 mmol of lauric acid, dissolved in an ethanol solution, with 25 mmol of sodium hydroxide in an aqueous solution. The mixture is stirred for 12 hours at 800 rpm. uniovi.es Subsequently, the solvents are removed through vacuum distillation and oven drying. uniovi.es

In the second step, the sodium laurate is dissolved in an aqueous medium and reacted with 25 mmol of this compound dissolved in toluene. This metathesis reaction is carried out with continuous stirring at 800 rpm for 24 hours. uniovi.es

The final step involves the purification of the synthesized methyltrioctylammonium laurate. The organic phase, containing the desired product, is separated and washed multiple times with ultrapure water to remove any impurities. uniovi.es The successful synthesis and purity of the compound are verified using NMR and FTIR analysis. uniovi.esacs.org

Table 2: Reagents for the Synthesis of Methyltrioctylammonium Laurate

| Reagent | Purity/Concentration | Supplier |

| This compound ([N8881][Br]) | ≥ 97% | Sigma-Aldrich S.A |

| Lauric acid | ≥ 98% (natural) | Sigma-Aldrich S.A |

| Sodium hydroxide | Sigma-Aldrich S.A | |

| Ethanol solution | 70% w/w | Sigma-Aldrich S.A |

| Toluene | 99.8% | Sigma-Aldrich S.A |

Synthesis of Methyltrioctylammonium Palmitate

Methyltrioctylammonium palmitate ([N8881][C16:0]) is also synthesized using a salt metathesis reaction, similar to the octanoate and laurate versions. uniovi.es

The synthesis starts with the ester formation by reacting 25 mmol of palmitic acid, dissolved in an ethanol solution, with 25 mmol of sodium hydroxide in an aqueous solution. The mixture is stirred at 800 rpm for 12 hours. uniovi.es The ethanol and water are then removed by vacuum distillation and drying in an oven at 65°C. uniovi.es

The subsequent metathesis reaction involves dissolving the resulting sodium palmitate in an aqueous medium and mixing it with a solution of 25 mmol of this compound in toluene. The mixture is stirred for 24 hours at 800 rpm. uniovi.es

Purification of the final product is achieved by separating the organic phase and washing it repeatedly with ultrapure water. uniovi.es Analytical confirmation of the structure of methyltrioctylammonium palmitate is performed using NMR and FTIR techniques. uniovi.esacs.org

Table 3: Reagents for the Synthesis of Methyltrioctylammonium Palmitate

| Reagent | Purity/Concentration | Supplier |

| This compound ([N8881][Br]) | ≥ 97% | Sigma-Aldrich S.A |

| Palmitic acid | ≥ 98% (natural) | Sigma-Aldrich S.A |

| Sodium hydroxide | Sigma-Aldrich S.A | |

| Ethanol solution | 70% w/w | Sigma-Aldrich S.A |

| Toluene | 99.8% | Sigma-Aldrich S.A |

Synthesis of Methyltrioctylammonium Stearate

The synthesis of methyltrioctylammonium stearate ([N8,8,8,1][C18:0]) is accomplished through a three-step process involving ester formation, a salt metathesis reaction, and solvent elimination. mdpi.com The anion and cation precursors used are stearic acid (>98% natural) and this compound (>97%), respectively. mdpi.com

The process begins with the reaction of stearic acid with sodium hydroxide in an ethanol solution (70% w/w). mdpi.combournemouth.ac.uk This is followed by a metathesis reaction where the resulting sodium stearate is reacted with this compound dissolved in toluene (99.8%). mdpi.combournemouth.ac.uk The final product is purified, and its molecular structure is confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) analysis. mdpi.com

Table 4: Reagents for the Synthesis of Methyltrioctylammonium Stearate

| Reagent | Purity/Concentration | Supplier |

| This compound ([N8,8,8,1][Br]) | >97% | Sigma-Aldrich Corporation |

| Stearic acid | >98% (natural) | Sigma-Aldrich Corporation |

| Sodium hydroxide | Sigma-Aldrich Corporation | |

| Toluene | 99.8% | Sigma-Aldrich Corporation |

| Ethanol solution | 70% w/w | Sigma-Aldrich Corporation |

Synthesis of Methyltrioctylammonium Oleate

Methyltrioctylammonium oleate ([N8,8,8,1][C18:1]) is synthesized via a salt metathesis reaction. bournemouth.ac.uk The synthesis of fatty acid-based ionic liquids like methyltrioctylammonium oleate has been reported for applications such as the extraction of metal ions. nih.gov

The synthesis involves reacting oleic acid (natural, ≥ 95%) with sodium hydroxide in a 70% w/w ethanol solution. bournemouth.ac.uk The resulting sodium oleate is then reacted with a solution of this compound (≥ 97%) in toluene (99.8%). bournemouth.ac.ukrsc.org The reaction mixture is stirred for a period, after which the organic phase is separated and washed with water to purify the product. rsc.org The final product is a viscous liquid. rsc.org The molecular structure of the synthesized FAIL is confirmed by FTIR and NMR analysis. bournemouth.ac.uk

Table 5: Reagents for the Synthesis of Methyltrioctylammonium Oleate

| Reagent | Purity/Concentration | Supplier |

| This compound ([N8,8,8,1][Br]) | ≥ 97% | Sigma-Aldrich S.A. |

| Oleic acid | ≥ 95% (natural) | Sigma-Aldrich S.A. |

| Sodium hydroxide | Sigma-Aldrich S.A. | |

| Ethanol solution | 70% w/w | Sigma-Aldrich S.A. |

| Toluene | 99.8% | Sigma-Aldrich S.A. |

Preparation of Methyltrioctylammonium Triethylborohydride

The preparation of methyltrioctylammonium triethylborohydride ([OMA][BEt3H]) is conducted under an argon atmosphere. nih.gov The process begins by dissolving 50 g (0.11 mol) of this compound in 100 mL of anhydrous tetrahydrofuran (B95107) in a 500 mL 2-neck round bottom flask. nih.gov

At room temperature, 100 mL of a potassium triethylborohydride (K[BEt3H]) solution (1.5 M in tetrahydrofuran) is added to the this compound solution. nih.gov The mixture is then stirred for 3 hours at room temperature using a stir bar. nih.gov

Following the reaction, the solution is cooled to -40 °C overnight. nih.gov This cooling step facilitates the precipitation of potassium bromide, which is then removed by filtration of the cold solution. nih.gov The final product is a clear solution of [OMA][BEt3H] in tetrahydrofuran. nih.gov

Synthesis of Metal Nanoparticles with this compound

This compound is utilized as a phase transfer agent in the synthesis of metal nanoparticles, such as in the two-phase Brust-Schiffrin reaction for gold nanoparticles. mdpi.com In this method, the metal source is mixed with the phase transfer agent, allowing the metal ions to transfer to the organic phase. mdpi.com A thiol ligand is then added to the organic layer, followed by a reducing agent like sodium borohydride, to form thiolate-stabilized metal nanoparticles. mdpi.com This method can be extended to synthesize nanoparticles of other metals like silver, palladium, and platinum. mdpi.com

Ionic liquids, including those based on methyltrioctylammonium cations, serve as a reaction medium for the synthesis of bimetallic nanoparticles. nih.govresearchgate.net For instance, bimetallic Pd/Sn-based nanoparticles can be prepared in methyltrioctylammonium bis(trifluoromethylsulfonyl)imide by reducing the metal salt precursors with triethylborohydride. nih.govresearchgate.net This one-pot synthesis allows for the formation of very small nanoparticles that form a stable colloidal sol in the ionic liquid. nih.gov The ionic liquid cation and anion play a role in controlling both the nucleation and growth processes of the nanoparticles. nih.gov

The synthesis of metal nanoparticles can also be achieved through electrochemical methods in various media, including ionic liquids. biointerfaceresearch.com Surfactants like cetyltrimethylammonium bromide (CTAB) are often used as shape-directing agents in the synthesis of both spherical and anisotropic nanoparticles, particularly noble metal nanorods. mdpi.com

Iron Oxide Nanoparticle Synthesis with Quaternary Ammonium Salts

Derivatization for Specific Research Applications

While this compound is not typically derivatized itself, it is a key component in the formulation of hydrophobic deep eutectic solvents (DESs) for specialized analytical applications. researchgate.netmostwiedzy.pl A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when mixed in a proper molar ratio, forms a eutectic mixture with a melting point lower than that of either individual component.

This compound acts as the HBA in these systems. When combined with an HBD like decanoic acid, it forms a water-immiscible DES. researchgate.netsemanticscholar.org This solvent system has been successfully used in vortex-assisted liquid-liquid microextraction (VALLME) procedures. researchgate.net For example, it has been employed for the extraction of aldehydes, such as malondialdehyde and formaldehyde (B43269), from aqueous samples after their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The DES provides an effective and environmentally benign extraction phase for concentrating the derivatized analytes prior to their quantification by methods like high-performance liquid chromatography. researchgate.net

Table 4: Application of this compound in a Deep Eutectic Solvent System

| Component Type | Chemical Compound | Role |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | This compound | Forms the basis of the deep eutectic solvent. researchgate.net |

| Hydrogen Bond Donor (HBD) | Decanoic acid | The second component of the deep eutectic solvent. researchgate.net |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | Reacts with target analytes to make them extractable. researchgate.net |

| Target Analytes | Malondialdehyde, Formaldehyde | Compounds to be extracted and quantified. researchgate.net |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Method used for final analysis. researchgate.net |

Iii. Catalytic Applications and Mechanisms of Methyltrioctylammonium Bromide

Phase Transfer Catalysis (PTC) with Methyltrioctylammonium Bromide

This compound is a prominent example of a phase transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. wikipedia.org This is particularly useful in reactions where the reactants are soluble in different, immiscible solvents, such as an aqueous phase and an organic phase. wikipedia.org The catalyst essentially acts as a "ferry," transporting an ionic reactant from the aqueous phase into the organic phase where it can react with an organic substrate. wikipedia.orgacs.org This process enhances reaction rates and yields by increasing the availability of reactants in the appropriate phase.

The efficacy of phase transfer catalysis hinges on two primary actions: the transfer of a reactant across the phase boundary and its subsequent activation for reaction. operachem.com Quaternary ammonium (B1175870) salts like this compound are commonly employed for transferring anions from an aqueous to an organic phase. operachem.com

The catalyst, for instance a quaternary ammonium cation (Q+), forms an ion pair with the reacting anion (X-) in the aqueous phase. cambridge.org This lipophilic ion pair (Q+X-) is then partitioned into the organic phase. cambridge.org Here, it can react with an organic substrate (R-Y) to form the product (R-X) and regenerate the catalyst in its original form (Q+Y-), which then returns to the aqueous phase to start the cycle anew. cambridge.org

The structure of the phase transfer catalyst plays a critical role in its effectiveness. The bond between the quaternary ammonium cation and the anion is significantly longer than the ionic bond in a simple salt like sodium bromide. operachem.com This increased distance makes the anion, such as bromide (Br⁻), more "naked" and less encumbered by its counter-ion, leading to enhanced reactivity in the organic phase. operachem.com Furthermore, the transfer of the anion into the organic phase involves shedding some of its hydration shell, which also contributes to its increased reactivity. operachem.com

The choice of anion itself is also important. Some anions, like iodide, are transferred more readily than others, such as chloride or bromide. operachem.com The use of bromide as the counter-ion in this compound can be advantageous in certain nucleophilic substitution reactions. However, the lower electronegativity and larger size of bromide compared to chloride can sometimes lead to weaker interactions and attenuated nonideality in certain solvent systems. acs.orgua.pt The nature of the organic solvent also influences the efficiency of the process, with polar aprotic solvents often being optimal for ion pairing.

This compound and similar quaternary ammonium salts are instrumental in various organic synthesis applications.

The epoxidation of olefins is a crucial industrial process for producing epoxides, which are valuable chemical intermediates. researchgate.net A green and efficient method for this transformation involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of a polyoxometalate (POM) catalyst and a phase transfer catalyst. researchgate.netnih.gov

In this system, the reaction occurs in a biphasic aqueous/organic environment. mdpi.com The organic reactant is in the organic phase, while the hydrogen peroxide is in the aqueous phase. mdpi.com Polyoxometalates, which are metal-oxygen cluster anions, serve as precursors to the catalytically active species. mdpi.com In the presence of excess H₂O₂, catalytically active peroxopolyoxometalates are formed in situ. mdpi.com

The role of the phase transfer catalyst, such as methyltrioctylammonium chloride or bromide, is to transport these active peroxopolyoxometalate species from the aqueous phase to the organic phase where the epoxidation of the olefin takes place. mdpi.com For example, the epoxidation of fatty acid methyl esters has been successfully carried out using a combination of H₃PW₁₂O₄₀ and methyltrioctylammonium chloride with hydrogen peroxide. mdpi.com Research has shown that various quaternary ammonium cations can be used to form the active catalyst complex, {PO₄[WO(O₂)₂]₄}³⁻. mdpi.com

Table 1: Research Findings on Epoxidation Reactions

| Olefin | Catalyst System | Oxidant | Key Findings |

|---|---|---|---|

| Fatty Acid Methyl Esters | H₃PW₁₂O₄₀ / Methyltrioctylammonium chloride | H₂O₂ | Formation of a peroxophosphotungstate catalyst in situ for epoxidation. mdpi.com |

| Cyclooctene | [PW₁₁O₃₉]⁷⁻ / Tetrabutylammonium (B224687) bromide | H₂O₂ | Lacunary polyoxometalate-based nanodices showed significantly enhanced catalytic activity. researcher.life |

| (R)-(+)-limonene, α-pinene | Tungsten-based polyoxometalates | H₂O₂ | Aqueous H₂O₂ is a sustainable oxidant, and the catalyst shows superior activity. nih.gov |

The selective mono-O-allylation of diols is a challenging but important transformation in organic synthesis. mdpi.com Phase transfer catalysis provides an effective method for achieving high selectivity in these reactions. mdpi.com

In a study on the mono-O-allylation of butane-1,4-diol with allyl chloride, various tetraalkylammonium salts were screened for their catalytic activity. mdpi.com this compound (Me(n-Oct)₃N⁺Br⁻) was identified as a highly selective and effective catalyst. mdpi.com Under optimized PTC conditions using 50% aqueous sodium hydroxide (B78521) and cyclohexane (B81311) as the solvent, a 0.3 mol% loading of this compound resulted in an 88% yield and 98% selectivity for the desired 4-allyloxybutan-1-ol. mdpi.com This demonstrates the catalyst's ability to facilitate the reaction while minimizing the formation of by-products from the hydrolysis of allyl chloride. mdpi.com

The general mechanism for such PTC-mediated alkylations involves the formation of an alkoxide at the interface, which is then transferred by the catalyst into the organic phase to react with the allyl halide. medcraveonline.com The choice of the phase transfer catalyst is crucial for achieving high yields and selectivity in these reactions. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allyl chloride |

| Allyl halide |

| Butane-1,4-diol |

| 4-allyloxybutan-1-ol |

| Hydrogen peroxide |

| Methyltrioctylammonium chloride |

| Polyoxometalate |

| Sodium bromide |

Applications in Organic Synthesis

Condensation Reactions in Aqueous Micellar Media

In aqueous micellar media, this compound can participate in condensation reactions. For instance, it has been utilized as a cationic quaternary ammonium surfactant in the synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenone. acs.org In a comparative study, the reaction between 2-acetyl-3-methylpyrazine (B1328917) and 4-bromobenzaldehyde (B125591) was conducted with various cationic surfactants. acs.org While dodecyltrimethylammonium (B156365) bromide (DTAB) showed the highest yield, this compound also catalyzed the reaction, demonstrating the influence of the surfactant's structure on catalytic efficiency in micellar environments. acs.org The formation of micelles in the aqueous solution provides a microenvironment where the organic substrates can be solubilized and concentrated, facilitating the condensation reaction. researchgate.netacs.org The positively charged surface of the micelles can also attract and stabilize negatively charged intermediates, further promoting the reaction. acs.org

Influence of Reaction Conditions on Catalytic Efficiency

The effectiveness of this compound as a catalyst is significantly influenced by various reaction parameters, including its concentration, the choice of solvent, temperature, and reaction duration. researchgate.neticm.edu.pl

Concentration Effects of Catalyst

The concentration of the phase-transfer catalyst is a critical factor in optimizing reaction outcomes. Generally, increasing the catalyst concentration leads to an enhanced reaction rate up to a certain point. researchgate.net Beyond this optimal concentration, the rate may plateau or even decrease. researchgate.netingentaconnect.com For example, in the synthesis of 1,2-epoxy-5,9-cyclododecadiene, the type of phase-transfer catalyst, including this compound, had a notable impact on the conversion of reactants. icm.edu.pl While specific concentration effect data for this compound in this particular reaction is not detailed, studies on similar quaternary ammonium salts like tetrabutylammonium bromide (TBAB) show that increasing catalyst loading from 2.0 to 5.0 w/w% can favor selectivity in certain reactions. researchgate.net In the synthesis of 1,4-dihydropyridines using various PTCs, it was observed that at a 10 mol% concentration, catalysts like TBAB and benzyltriethylammonium chloride (BTEAC) produced greater yields, while no significant improvement was seen with a further increase in concentration. ingentaconnect.com

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be optimized to maximize product yield and minimize side reactions. researchgate.netacs.orgicm.edu.pl Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation or the formation of undesired byproducts. acs.org For instance, in the epoxidation of cyclododecatriene, samples were taken at specific intervals (10, 20, 30, and 60 minutes) to monitor the progress of the reaction and determine the optimal duration. icm.edu.pl In the synthesis of chalcones via a Claisen-Schmidt reaction in a micellar medium, the reaction was allowed to proceed for 24 hours at room temperature. acs.org Optimization often involves finding a balance where the desired conversion is achieved in the shortest possible time, as prolonged reaction times did not significantly increase the concentration of the desired epoxide in some cases. icm.edu.pl

Catalysis in Nanoparticle Synthesis

This compound plays a significant role in the synthesis of nanoparticles, acting as a phase-transfer agent and a stabilizing agent. nih.govresearchgate.net Its ability to transfer metal precursors from an aqueous phase to an organic phase is crucial in methods like the two-phase Brust-Schiffrin synthesis of gold nanoparticles. mpg.demdpi.com

Role in Controlling Nanoparticle Morphology and Size

The morphology and size of nanoparticles are critical to their properties and applications. mdpi.com this compound, along with other quaternary ammonium salts, can influence these characteristics. researchgate.netmdpi.com It can act as a capping agent, adsorbing to the surface of the growing nanoparticles and preventing their aggregation. mdpi.com This stabilization helps in controlling the final size of the nanoparticles. mpg.de

For example, in the synthesis of iron oxide nanoparticles, it has been postulated that trioctylammonium bromide, a potential byproduct of tetraoctylammonium bromide decomposition, plays a key role in dictating the shape of the nanocrystals. researchgate.net It is suggested that the differential adsorption of such ammonium salts onto various crystallographic planes of the iron oxide lattice directs the growth, leading to specific morphologies like octahedrons where the outer facets are {111}. researchgate.net Similar results were observed when using other quaternary ammonium salts, including this compound, which also yielded iron oxide nano-octahedrons. researchgate.net The choice of the capping ligand, its concentration, and the reaction conditions collectively determine the final size and shape of the synthesized nanoparticles. mdpi.commdpi.com

Catalytic Activity in Hydrogenation Reactions

This compound (MTAB) demonstrates significant catalytic utility in various hydrogenation reactions, primarily functioning as a phase-transfer catalyst (PTC). cambridge.orgnumberanalytics.com Its role is particularly crucial in multiphase reaction systems where the reactants and the catalyst exist in separate, immiscible phases, such as aqueous-organic or gas-liquid-solid systems. scispace.commdpi.com The lipophilic nature of the trioctyl chains combined with the hydrophilic character of the quaternary ammonium head group allows MTAB to facilitate the transfer of reactants across phase boundaries, thereby enhancing reaction rates and efficiency. biomedres.us

One of the primary mechanisms of MTAB in hydrogenation is its ability to transport the active catalytic species or the substrate between phases. numberanalytics.com In biphasic hydrogenation, where a water-soluble catalyst and an organic-soluble substrate are used, MTAB can form an ion pair with the catalyst, rendering it soluble in the organic phase where the hydrogenation of the substrate occurs. scispace.com Conversely, it can transport a water-soluble reactant into the organic phase to react with a catalyst dissolved therein. cambridge.org This circumvents the mass transfer limitations that often hinder the performance of multiphase catalytic systems. scispace.com

Detailed research has highlighted the application of MTAB and similar quaternary ammonium salts in the hydrogenation of various functional groups. For instance, in the hydrogenation of α,β-unsaturated aldehydes like cinnamic aldehyde, MTAB can be used in the synthesis of ionic liquids that stabilize metal nanoparticles, such as platinum (Pt) and tin (Sn), which are the active catalysts. nih.gov The resulting nanoparticle-ionic liquid system acts as a quasi-homogeneous catalyst, demonstrating high colloidal stability and influencing the activity and selectivity of the hydrogenation process. nih.gov

In the context of nanoparticle catalysis, MTAB and its analogues act as stabilizing agents for metal nanoparticles (e.g., Palladium, Rhodium), preventing their agglomeration and maintaining their catalytic activity. nih.govscispace.com For example, tetraalkylammonium halide-protected palladium nanoparticles have shown strong activity in the chemoselective hydrogenation of olefins. nih.gov The structure of the quaternary ammonium salt, including the length of the alkyl chains, can influence the catalytic performance. scirp.org Generally, longer alkyl chains, such as the octyl groups in MTAB, enhance the lipophilicity of the catalyst, which can lead to increased yields in certain reactions. scirp.org

The table below summarizes findings from various studies on hydrogenation reactions where this compound or similar phase-transfer catalysts were employed.

Interactive Data Table: Catalytic Activity in Hydrogenation Reactions

| Substrate | Catalyst System | Role of Quaternary Ammonium Salt | Key Findings |

| Cinnamic aldehyde | Pt/Sn nanoparticles in an ionic liquid derived from this compound | Precursor for the ionic liquid that stabilizes the catalytic nanoparticles | The ionic liquid provides high colloidal stability to the nanoparticles, influencing catalytic activity and selectivity. nih.gov |

| Aromatic ketones | Iron complex with a phase transfer catalyst like tetrabutylammonium bromide | Facilitates the activation of the non-polar iron catalyst by the basic aqueous phase | The phase-transfer catalyst is essential to overcome mass-transfer limitations in the biphasic system. scispace.com |

| Olefins | Palladium nanoparticles stabilized by tetrabutylammonium bromide | Stabilizing agent for the palladium nanoparticles | The stabilized nanoparticles are effective for in situ chemoselective hydrogenation of olefins. nih.gov |

| Diphenylacetylene | Pd-In intermetallic nanoparticles in an ionic liquid | Solvent and stabilizer for the catalytic nanoparticles | Alloying Pd with In increased both cis-stilbene (B147466) selectivity and yield. rsc.org |

| Acetophenone | Rhodium nanoparticles in core-crosslinked micelles | Phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) | Competition between benzene (B151609) ring and carbonyl reduction was observed. rsc.org |

The mechanism often involves the formation of an ion pair between the quaternary ammonium cation (Q+) and an anionic species, such as a metalate complex or a reactant anion, in the aqueous phase. numberanalytics.com This ion pair (Q+Anion-) is sufficiently lipophilic to be extracted into the organic phase, where it can participate in the catalytic cycle. After the reaction, the regenerated catalyst can be transferred back to the aqueous phase, allowing for catalyst recycling. numberanalytics.com This process is particularly advantageous in "green chemistry" applications, as it can reduce the need for organic solvents and allow for reactions to be conducted under milder conditions. fzgxjckxxb.com

Iv. Extraction and Separation Science Utilizing Methyltrioctylammonium Bromide

Solvent Extraction of Metals and Organic Compounds

MTOAB is widely employed as an extractant in liquid-liquid extraction processes to separate valuable or undesirable compounds from aqueous phases. chemimpex.com Its primary role is to act as a phase-transfer catalyst, facilitating the movement of ions or molecules from an aqueous solution into an immiscible organic solvent.

The extraction of metal ions using MTOAB typically involves the formation of an ion-pair complex that is soluble in the organic phase. This process is influenced by several factors, including the nature of the metal ion, the composition of the aqueous and organic phases, and the presence of other chemical species.

The fundamental mechanism of metal ion extraction with MTOAB involves the formation of a complex between the positively charged methyltrioctylammonium cation ([MTOA]⁺) and a negatively charged metal complex in the aqueous phase. This newly formed, charge-neutral ion-pair is then transferred into the immiscible organic phase. The efficiency of this transfer is enhanced by the hydrophobic nature of the long octyl chains on the [MTOA]⁺ cation.

n[MTOA]⁺(org) + [MLx]ⁿ⁻(aq) ⇌ ([MTOA]⁺)n[MLx]ⁿ⁻(org)

Where:

[MTOA]⁺(org) is the methyltrioctylammonium cation in the organic phase.

[MLx]ⁿ⁻(aq) is the anionic metal complex in the aqueous phase.

([MTOA]⁺)n[MLx]ⁿ⁻(org) is the ion-pair complex extracted into the organic phase.

The stability and extractability of the metal complex are influenced by factors such as the pH of the aqueous solution and the presence of complexing agents. For instance, in the extraction of transition metals from chloride media, the formation of chloro complexes is a crucial step. researchgate.netacs.org The addition of salting-out agents can further enhance extraction efficiency by reducing the hydration of the metal chloro complex in the aqueous phase, thereby promoting its transfer to the organic phase. researchgate.netacs.org

MTOAB has demonstrated high efficiency in the extraction of niobium (Nb) and tantalum (Ta) from alkaline aqueous solutions in the form of hexaniobate ([Nb₆O₁₉]⁸⁻) and hexatantalate ([Ta₆O₁₉]⁸⁻) ions. escholarship.org Research has shown that MTOAB, when dissolved in an aliphatic diluent, can quantitatively extract these polyoxometalate ions from the aqueous phase into the organic phase. escholarship.org This extraction is typically rapid, occurring within a few minutes of contact between the two phases at room temperature. escholarship.org

The extraction process is highly dependent on the concentration of the MTOAB extractant in the organic phase. escholarship.org The ability to efficiently transfer these large, highly charged anions into an organic solvent opens up possibilities for innovative hydrometallurgical processes for the separation and purification of niobium and tantalum. escholarship.org

MTOAB has been investigated for the selective extraction of molybdenum (Mo) from acidic solutions, often in the context of recovering this valuable metal from spent catalysts. tandfonline.comresearchgate.net When used as a component of a hydrophobic deep eutectic solvent (DES), MTOAB exhibits a strong affinity for molybdenum species. tandfonline.comtandfonline.com

The extraction efficiency is influenced by the pH of the aqueous phase, with optimal extraction often occurring in the pH range of 2 to 3, where molybdenum exists predominantly as polynuclear anionic species. tandfonline.com Under these conditions, other metals like aluminum (Al) and cobalt (Co), which exist as cations, are not significantly extracted, leading to high selectivity for molybdenum. tandfonline.com The extraction efficiency of molybdenum can exceed 99% under optimized conditions of temperature, contact time, and phase ratio. tandfonline.com

Table 1: Comparison of Molybdenum Extraction Efficiency with Different Deep Eutectic Solvents (DES)

| DES Composition (Molar Ratio) | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Mo Distribution Ratio |

|---|---|---|---|

| DES B | Methyltrioctylammonium chloride | Decanoic acid (1:2) | > DES A, < DES D, E |

| DES C | Methyltrioctylammonium bromide | Decanoic acid (1:2) | > DES A, < DES B, D, E |

| DES D | Benzyltripropylammonium chloride | Decanoic acid (1:2) | 2141 |

| DES E | Benzyltributylammonium chloride | Decanoic acid (1:2) | 2253 |

Data sourced from research on selective molybdenum extraction. tandfonline.com

The use of MTOAB in solvent extraction has significant implications for hydrometallurgy, the field of extractive metallurgy involving aqueous solutions. escholarship.org Its ability to selectively extract specific metal ions is crucial for the separation and purification of metals from ores, concentrates, and waste materials. mdpi.com

For example, in the processing of niobium and tantalum ores, MTOAB can be used as an alternative to traditional extractants for separating these two chemically similar elements. escholarship.orgresearchgate.netscirp.org Similarly, in the recycling of spent hydroprocessing catalysts, MTOAB-based systems can be employed for the selective recovery of molybdenum, a valuable component of these catalysts. tandfonline.comresearchgate.net The efficiency and selectivity of MTOAB contribute to the development of more sustainable and environmentally friendly hydrometallurgical processes. escholarship.org

Beyond metal extraction, MTOAB is also utilized in the separation of organic compounds, particularly volatile fatty acids (VFAs), from aqueous solutions. semanticscholar.orgsci-hub.se VFAs, such as acetic, propionic, and butyric acid, are common products of fermentation processes and can be valuable platform chemicals. mdpi.com

MTOAB is often a component of hydrophobic deep eutectic solvents (HDESs) used for VFA extraction. semanticscholar.orgsci-hub.se The extraction efficiency of VFAs is generally observed to increase with the length of their alkyl chain, meaning butyric acid is extracted more efficiently than propionic acid, which in turn is extracted more efficiently than acetic acid. semanticscholar.org The hydrophobic nature of the MTOAB-containing HDES is a key factor in its ability to effectively partition the VFAs from the aqueous phase. semanticscholar.orgsci-hub.se

Table 2: Extraction Efficiency of Volatile Fatty Acids (VFAs) using a Methyltrioctylammonium-based Hydrophobic Deep Eutectic Solvent (HDES)

| Volatile Fatty Acid | Extraction Efficiency (%) |

|---|---|

| Acetic Acid | 38 |

| Propionic Acid | 70.5 |

| Butyric Acid | 89.8 |

Data for a HDES composed of Methyltrioctylammonium chloride and Decanoic acid (1:2 molar ratio). semanticscholar.org

Extraction of Niobium and Tantalum Hexa-metalate Ions

Applications in Hydrometallurgy

Deep Eutectic Solvents (DESs) and Hydrophobic Deep Eutectic Solvents (HDESs) involving this compound

This compound is a key component in the formulation of a specific class of green solvents known as Deep Eutectic Solvents (DESs), particularly Hydrophobic Deep Eutectic Solvents (HDESs). sci-hub.semdpi.com DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when combined in a specific molar ratio, exhibit a significant depression in melting point compared to the individual components, often resulting in a liquid state at room temperature. sci-hub.sensf.gov HDESs are a subclass of DESs prepared from less polar starting materials, making them immiscible with water and suitable for applications in aqueous environments. sci-hub.senih.gov The hydrophobic nature of these solvents is typically derived from the presence of long alkyl chains on their constituent molecules, which reduces issues like component leakage and instability when in contact with water. sci-hub.senih.gov

In the synthesis of HDESs, this compound functions as a hydrogen bond acceptor (HBA). sci-hub.sensf.govresearchgate.net Quaternary ammonium (B1175870) salts are commonly employed as HBAs in these formulations. sci-hub.semdpi.com They are combined with a hydrogen bond donor (HBD), typically a carboxylic acid or an alcohol, to form the eutectic mixture through hydrogen bonding interactions. sci-hub.sensf.gov

A frequently studied HDES system involves pairing this compound with decanoic acid, which acts as the HBD. sci-hub.seresearchgate.net The formation of the HDES occurs due to hydrogen bonding between the bromide anion of the salt and the hydroxyl group of the carboxylic acid. rscf.ru This interaction disrupts the self-association of the individual components, preventing crystallization and leading to a liquid state at a much lower temperature. sci-hub.sensf.gov Studies have shown that a 1:2 molar ratio of this compound to decanoic acid is effective for forming a stable HDES. sci-hub.seresearchgate.net The large, non-polar alkyl chains (octyl groups) on the cation contribute significantly to the solvent's hydrophobicity and its ability to engage in van der Waals interactions, which is advantageous for dissolving non-polar solutes. nsf.gov

The unique properties of HDESs based on this compound, such as their hydrophobicity, low volatility, and tunable solvent characteristics, make them highly suitable for use in modern sample preparation methods, especially microextraction techniques. researchgate.netmdpi.com These techniques aim to minimize solvent consumption while efficiently extracting and preconcentrating analytes from complex matrices. mdpi.com

HDESs composed of this compound and a HBD have been successfully applied in liquid-liquid microextraction (LLME) and its variants, such as dispersive liquid-liquid microextraction (DLLME). researchgate.netmdpi.com In these methods, a small volume of the HDES is used as the extraction phase to isolate target analytes from a larger volume of an aqueous sample. researchgate.netmdpi.com

One study demonstrated the use of an HDES made from this compound and decanoic acid (in a 1:2 molar ratio) for the shaker-assisted liquid-liquid microextraction of methylene (B1212753) blue from alkaline aqueous solutions. researchgate.net The efficiency of the extraction highlights the potential of this HDES as a practical alternative to traditional volatile organic solvents for environmental monitoring. researchgate.net In another application, a DES consisting of this compound and decanoic acid (2:1 molar ratio) was used to extract malondialdehyde (MDA) and formaldehyde (B43269) (FA) from derivatized samples, showing satisfactory clean-up effects and recoveries. mdpi.com

Applications of this compound-Based HDES in Microextraction

This table summarizes research findings on the use of HDES containing this compound for various microextraction applications.

| Analyte(s) | HDES Composition (HBA:HBD) | Molar Ratio | Extraction Technique | Sample Matrix | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Methylene Blue | This compound : Decanoic acid | 1:2 | Shaker-assisted LLME | Alkaline aqueous solutions | The HDES was effective for extracting the dye, demonstrating its practicality for environmental monitoring. | researchgate.net |

| Malondialdehyde (MDA), Formaldehyde (FA) | This compound : Decanoic acid | 2:1 | Vortex-assisted microextraction | Derivatized samples | Achieved satisfactory clean-up and relative recoveries, with detection limits of 2.0 ng/mL for MDA and 10.0 ng/mL for FA. | mdpi.com |

Beyond extraction, DESs and HDESs are being extensively investigated for gas capture applications, such as the separation of carbon dioxide (CO₂) from industrial flue gas. doi.orgmdpi.com The tunability of their physical and chemical properties allows for the design of solvents with high gas solubility and selectivity. doi.org

The solubility of CO₂ in hydrophobic deep eutectic solvents has been a subject of significant research. researchgate.netacs.org Studies on HDESs prepared by mixing decanoic acid with various quaternary ammonium salts, including this compound, have provided valuable data. researchgate.netacs.org Research indicates that CO₂ solubility in these solvents increases with rising pressure and decreases with increasing temperature, a behavior typical for physical gas absorption. acs.orgacs.org

In a comparative study, the CO₂ solubility in an HDES of this compound and decanoic acid was measured and compared to that of a similar HDES made with tetraoctylammonium bromide. researchgate.net It was observed that the HDES with the tetraoctylammonium cation exhibited higher CO₂ solubility. researchgate.net This finding was attributed to the increase in free volume within the solvent as the alkyl chain length on the cation increases, which provides more space to accommodate CO₂ molecules. doi.orgresearchgate.net The effect of the halide anion (bromide vs. chloride) on CO₂ solubility was found to be negligible, as the molar volumes of the resulting DESs were nearly identical. researchgate.netacs.org

Carbon Dioxide Solubility in a this compound-Based HDES

This table presents experimental data on the mole fraction solubility of CO₂ (xCO₂) in an HDES composed of this compound ([N8881]Br) and Decanoic Acid (DecA) at a 1:2 molar ratio, as a function of temperature and pressure. Data extracted from Zubeir et al. (2018).

| Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction (xCO₂) |

|---|---|---|

| 298.15 | 0.20 | 0.039 |

| 298.15 | 0.49 | 0.091 |

| 298.15 | 0.99 | 0.174 |

| 298.15 | 1.48 | 0.248 |

| 298.15 | 1.98 | 0.312 |

| 308.15 | 0.21 | 0.033 |

| 308.15 | 0.50 | 0.076 |

| 308.15 | 1.00 | 0.147 |

| 308.15 | 1.49 | 0.211 |

| 308.15 | 1.99 | 0.267 |

| 323.15 | 0.21 | 0.026 |

| 323.15 | 0.51 | 0.061 |

| 323.15 | 1.01 | 0.117 |

| 323.15 | 1.51 | 0.170 |

| 323.15 | 2.01 | 0.216 |

Several key factors influence the solubility of gases like CO₂ in deep eutectic solvents. doi.orgmdpi.com Understanding these factors is crucial for designing effective gas capture systems.

Pressure and Temperature : As a general rule for physical absorption, gas solubility in DESs is directly proportional to the applied pressure and inversely proportional to the temperature. doi.orgacs.org Higher pressure forces more gas molecules into the solvent, while lower temperatures reduce their kinetic energy, favoring the dissolved state. doi.orgacs.org

Nature of HBA and HBD : The chemical structures of the hydrogen bond acceptor and donor are critical. doi.orgacs.org For CO₂ capture, the choice of HBA can be more influential than the HBD. acs.org The length of the alkyl chains on the HBA cation affects the free volume of the solvent; longer chains can lead to higher CO₂ solubility. doi.org For instance, CO₂ is more soluble in a DES with a methyltrioctylammonium cation than one with a tetraoctylammonium cation, which is explained by an increase in free volume with the longer alkyl chains of the HBD. doi.org

Molar Ratio : The molar ratio between the HBA and HBD can significantly impact gas solubility. doi.orgacs.org The optimal ratio often corresponds to the eutectic point of the mixture, where the melting point is lowest and molecular interactions are most favorable for gas dissolution. acs.org Studies have shown that changing the molar ratio can either increase or decrease gas solubility depending on the specific DES system and how the ratio affects the solvent's molecular interactions and physical properties. doi.orgacs.org Lowering the ratio of the HBD to the HBA has been shown to increase CO₂ solubilities in certain hydrophobic DESs. acs.org

Gas Absorption and Separation Studies

Factors Influencing Gas Solubility in DESs

Effect of Halide Ion

The choice of halide anion in methyltrioctylammonium salts significantly impacts the efficiency of metal ion extraction. The extraction capability generally follows the trend of I⁻ > Br⁻ > Cl⁻. nih.govrsc.org This order is attributed to the properties of the halide ions; as the ionic size increases and electronegativity decreases down the group, the ion becomes "softer" or more polarizable. This increased softness facilitates the formation of a stable ion-pair with the metal complex, which is then more readily extracted into the organic phase. nih.gov

For instance, studies comparing the extraction of zinc (II) and cadmium (II) show that the maximum extraction efficiency shifts to lower aqueous halide concentrations when moving from chloride to bromide to iodide. nih.gov This indicates that less driving force (in terms of halide concentration) is needed to form the extractable complex with larger, more polarizable anions. Similarly, in other systems, the extraction percentage follows the order Cl⁻ > Br⁻, but this can be highly dependent on the specific metal and conditions. researchgate.net In the extraction of niobium (V), this compound and chloride both show very high extraction yields, suggesting the anion's effect can sometimes be less pronounced depending on the target species. escholarship.org

Effect of Alkyl Chain Length of Quaternary Ammonium Salts

The length of the alkyl chains in quaternary ammonium salts (QAS) is a critical factor influencing their effectiveness as extractants. An increase in the alkyl chain length enhances the hydrophobicity (lipophilicity) of the QAS cation. hnu.edu.cntue.nl This increased lipophilicity generally leads to improved extraction efficiency, as it promotes the transfer of the ion-pair complex from the aqueous phase to the organic phase and reduces the leaching of the extractant back into the aqueous phase. tue.nl

When comparing this compound (with one methyl and three C8 chains) to analogues with different chain lengths, distinct performance differences are observed:

Shorter Chains (e.g., Tetrabutylammonium (B224687) Bromide, C4 chains): Salts with shorter alkyl chains exhibit lower extraction efficiency for various compounds, including volatile fatty acids and non-polar gases. tue.nlnih.gov Their higher solubility in aqueous phases makes them less effective for transferring species into an organic solvent. nih.gov

Longer Chains (e.g., Tetraoctylammonium Bromide, four C8 chains): Increasing the total number of carbons can further enhance hydrophobicity. For example, tetraoctylammonium bromide showed slightly higher extraction of butyric acid compared to this compound, likely due to its greater hydrophobicity. tue.nl However, this is not always a linear relationship; sometimes an optimal chain length exists beyond which steric hindrance or aggregation effects can reduce efficiency. mdpi.com

This trend is consistently observed in various applications, including the formation of hydrophobic deep eutectic solvents and the adsorption of organic pollutants, where longer alkyl chains on the QAS lead to better performance up to a certain point. tue.nlresearchgate.net

Table 1: Comparison of Extraction Performance by Alkyl Chain Length

| Quaternary Ammonium Salt | Alkyl Chain Structure | Relative Extraction Performance | Reasoning |

|---|---|---|---|

| Tetrabutylammonium Bromide | Symmetric, 4 Butyl (C4) chains | Lower | Higher water solubility, lower lipophilicity. nih.gov |

| This compound | Asymmetric, 3 Octyl (C8) chains, 1 Methyl (C1) chain | High | Good balance of lipophilicity and steric accessibility. tue.nl |

| Tetraoctylammonium Bromide | Symmetric, 4 Octyl (C8) chains | Higher (in some cases) | Increased hydrophobicity due to longer total alkyl chain length. tue.nl |

Molar Ratio of HBD:HBA

When this compound is used as a hydrogen bond acceptor (HBA) to form a deep eutectic solvent (DES), the molar ratio of the hydrogen bond donor (HBD) to the HBA is a crucial parameter that dictates the physicochemical properties and, consequently, the extraction performance of the solvent. nih.govsci-hub.se Altering this ratio allows for the fine-tuning of properties like viscosity, polarity, and the density of hydrogen bonding within the solvent, which directly affects its ability to solvate and extract target molecules. nih.gov

For example, in the formation of hydrophobic DESs by combining quaternary ammonium salts like this compound with decanoic acid (as the HBD), a molar ratio of 1:2 (HBA:HBD) was found to be effective for creating a stable, water-immiscible phase capable of extracting volatile fatty acids. tue.nlsci-hub.se Studies on other DES systems have shown that changing the molar ratio can significantly influence extraction efficiency. For instance, in the extraction of m-cresol, a ChCl/EG DES with a 1:2 molar ratio exhibited the highest extraction efficiency compared to other ratios like 1:3 or 1:4. acs.org Similarly, for extracting nitrogen compounds, the efficiency can increase with a higher proportion of the HBD. nih.gov

The optimal molar ratio creates a supramolecular structure with the most favorable balance of interactions for dissolving the target analyte while maintaining phase separation from the sample matrix. rsc.org

Analytical Separation Techniques

Thin Layer Chromatography (TLC) of Cationic Surfactants

Solvent Systems and Mobility Behavior

Thin-layer chromatography (TLC) is a viable technique for the separation and identification of cationic surfactants, including this compound. The mobility of these highly polar compounds on stationary phases like silica (B1680970) gel is heavily influenced by the composition of the mobile phase (solvent system). srce.hrtandfonline.com

Due to their charge, cationic surfactants often show strong interactions with the silanol (B1196071) groups of silica gel, resulting in low mobility (low Rf values) if a non-polar or moderately polar organic solvent is used alone. tandfonline.com To achieve effective separation, mixed solvent systems are typically required. These systems often contain:

A polar organic solvent: Methanol (B129727) or ethanol (B145695) are commonly used to increase the polarity of the mobile phase and compete with the analyte for adsorption sites on the stationary phase, thereby increasing mobility. oup.com

A salt or buffer solution: Aqueous solutions of salts (e.g., sodium chloride, sodium acetate) or chelating agents (e.g., EDTA) are added to the mobile phase. tandfonline.comresearchgate.netnih.gov The ions in the solution can shield the charged sites on both the surfactant and the stationary phase, reducing strong electrostatic interactions and allowing for controlled migration up the plate. tandfonline.com

Other organic modifiers: Solvents like chloroform, acetone, or dimethyl sulfoxide (B87167) can be included to fine-tune the polarity and selectivity of the mobile phase. srce.hrresearchgate.net

For example, a mixture of dimethyl sulfoxide and aqueous sodium-l-tartrate dibasic dihydrate has been successfully used to separate a five-component mixture of quaternary ammonium surfactants, including this compound, on silica HPTLC plates. researchgate.net Another system used methanol and an aqueous EDTA solution (7:3, v/v) to resolve a four-component mixture that included this compound. researchgate.net The mobility (Rf value) generally increases with a higher proportion of the polar alcohol in the mobile phase.

Table 2: Example TLC Solvent Systems for Cationic Surfactants

| Stationary Phase | Mobile Phase Composition | Separated Compounds Include | Reference |

|---|---|---|---|

| Silica HPTLC | Dimethyl sulfoxide: 1% aqueous Sodium-l-tartrate dibasic dihydrate (1:9, v/v) | This compound, CTAC, DTAC, BTAC, TBAB | researchgate.net |

| Silica HPTLC | Methanol: 5% aqueous EDTA (7:3, v/v) | This compound, DTAC, BTAC, TBAB | researchgate.net |

| Silica HPTLC | Ethanol: 5% aqueous Sodium Chloride (8:2, v/v) | Various cationic surfactants (e.g., CTAB, CPC) | tandfonline.com |

| Aluminum Oxide | Chloroform: Methanol (9:1 or 5:1, v/v) | Quaternary ammonium salts based on quinuclidin-3-ol | srce.hr |

Detection Limits and Impurity Analysis

After separation by TLC, cationic surfactants like this compound are typically visualized using a chromogenic agent because they are not inherently UV-active unless they contain a chromophore in their structure. A widely used visualization method is spraying the plate with Dragendorff's reagent, which forms a characteristic orange-colored ion-pair complex with the quaternary ammonium cation, making the spots visible. tandfonline.comoup.com

TLC is a sensitive technique for this class of compounds. The limit of detection (LOD) for this compound has been estimated to be in the sub-microgram range per spot.

One study reported an LOD of 0.6 μ g/zone . researchgate.net

Another reported an LOD of 0.31 μ g/zone . researchgate.net

This sensitivity makes TLC a useful tool for impurity analysis in commercial quaternary ammonium salt products. tuiasi.ro By selecting an appropriate solvent system, it is possible to separate the main QAS from potential impurities such as homologues with different alkyl chain lengths, starting materials, or degradation products. nih.gov The relative intensity and Rf value of the impurity spots can be used for semi-quantitative assessment and identification. nih.gov For more precise quantification, TLC can be coupled with densitometry, which measures the intensity of the spot after visualization. nih.gov

V. Research on Interfacial Phenomena and Supramolecular Chemistry

Surfactant Behavior and Micellar Systems of Methyltrioctylammonium Bromide

This compound is a quaternary ammonium (B1175870) salt that exhibits significant surfactant properties due to its amphiphilic molecular structure. chembk.comrsc.org This structure consists of a polar cationic head group and a non-polar hydrophobic tail, composed of three octyl chains and one methyl group attached to a central nitrogen atom. chembk.com Such a configuration allows it to be surface-active, adsorbing at interfaces and forming organized molecular assemblies like micelles and liquid crystals in organic materials. chembk.comnih.gov The formation of these structures is crucial for improving the stability and modifying the interfacial properties of various systems. chembk.com

The surfactant capabilities of long-chain ionic liquids like this compound are well-recognized in the field of colloid and interface science. rsc.org Their self-assembly behavior is dependent on several factors, including molecular characteristics, concentration, and temperature. rsc.org The study of these micellar systems is an important area of research, as the interactions and microstructural characteristics of these systems dictate their wide range of applications. rsc.org

Quaternary ammonium salts, including this compound, are known to self-aggregate in solution to form colloidal-sized clusters known as micelles. nih.gov This process, termed micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). nih.govmdpi.com Below the CMC, the surfactant molecules exist as monomers, but as the concentration increases, they arrange themselves at the interface until it becomes saturated. nih.gov Further addition of the surfactant leads to the formation of micelles in the bulk solution. nih.govmdpi.com

The aggregation behavior is influenced by the molecular structure of the salt. For instance, the length of the alkyl chains plays a significant role; longer chains generally lead to a lower CMC. rsc.org The aggregation of quaternary ammonium salts can be studied using various techniques such as conductometry, tensiometry, and fluorescence spectroscopy to determine the CMC and other thermodynamic parameters of micellization. acs.orgresearchgate.net The addition of other salts or ionic liquids can also influence the aggregation, typically by lowering the CMC of the primary surfactant. researchgate.netresearchgate.net

| Factor | Description | Reference |

|---|---|---|

| Alkyl Chain Length | Longer hydrophobic chains generally decrease the critical micelle concentration (CMC), promoting easier micelle formation. | rsc.org |

| Concentration | Micelles form only above a specific concentration known as the CMC. | nih.govmdpi.com |

| Temperature | Temperature can affect the CMC and the thermodynamics of micellization; the process can be either enthalpy- or entropy-driven depending on the temperature. | rsc.org |

| Additives | The presence of other electrolytes or ionic liquids can alter the CMC, often promoting micellization by shielding electrostatic repulsion between head groups. | researchgate.netresearchgate.net |

The micelles formed by surfactants can act as microreactors, altering the rates of chemical reactions, a phenomenon known as micellar catalysis. researchgate.net These micelles can solubilize reactants, bringing them into close proximity and providing a different microenvironment compared to the bulk solvent, which can lead to significant rate enhancements. researchgate.netresearchgate.net